2-(1,2-Dimethylquinolin-4-ylidene)propanedinitrile
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Overview
Description
2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile typically involves the reaction of 1,2-dimethylquinoline with malononitrile under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product through a condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction and conditions used .
Scientific Research Applications
2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Quinoline derivatives are explored for their therapeutic properties, including anti-inflammatory and antimalarial activities.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile and its derivatives involves interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a simpler structure.
2,3-dihydroquinolin-4(1H)-ones: Compounds with similar biological activities but different structural features.
Quinazolinone derivatives: Known for their diverse pharmacological properties.
Uniqueness
2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties
Properties
CAS No. |
297139-12-9 |
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Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-(1,2-dimethylquinolin-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C14H11N3/c1-10-7-13(11(8-15)9-16)12-5-3-4-6-14(12)17(10)2/h3-7H,1-2H3 |
InChI Key |
WBWKMDFHHUOQLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C2=CC=CC=C2N1C |
solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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